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molecular formula C10H9F3O3 B1455300 Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester CAS No. 807368-70-3

Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester

Cat. No. B1455300
M. Wt: 234.17 g/mol
InChI Key: MOCXDOZCWMKGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013186B2

Procedure details

A suspension of 60% of NaH in oil (3.84 g, 96 mmol) was washed three times with hexanes and the solid was suspended in dry DMF (80 ml). 4-Fluorophenol (8.96 g, 80 mmol) was slowly added over a period of 5 min and the reaction mixture was stirred at rt for about 10 min. The reaction mixture was cooled at 0° C. and 2-bromo-2,2-difluoroacetic acid ethyl ester (16.24 g, 80 mmol) was slowly added. The reaction mixture was heated at 90° C. for 20 h. After allowing the reaction to reach room temperature, ethyl ether (300 ml) was added and the suspension was washed with water and brine. After drying the organic layer over sodium sulfate for 15 min, the solvent was evaporated and the crude was purified by flash chromatography, using a mixture of ethyl acetate/hexanes (1/10) to give 2,2-difluoro-2-(4-fluorophenoxy)acetic acid ethyl ester as an oil (11.0 g, 59%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
16.24 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:11]([O:13][C:14](=[O:19])[C:15](Br)([F:17])[F:16])[CH3:12]>C(OCC)C>[CH2:11]([O:13][C:14](=[O:19])[C:15]([F:17])([F:16])[O:10][C:7]1[CH:8]=[CH:9][C:4]([F:3])=[CH:5][CH:6]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
3.84 g
Type
reactant
Smiles
Step Two
Name
Quantity
8.96 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Step Three
Name
Quantity
16.24 g
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for about 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed three times with hexanes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 90° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
the suspension was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over sodium sulfate for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate/hexanes (1/10)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(C(OC1=CC=C(C=C1)F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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